molecular formula C16H15N5O B2951503 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide CAS No. 1285536-72-2

3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B2951503
CAS No.: 1285536-72-2
M. Wt: 293.33
InChI Key: IBBFBSVAUOCUEP-GIJQJNRQSA-N
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Description

3-Cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, an indole moiety, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyrazoles or indoles.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antioxidant, or anticancer agent. Further research is needed to fully understand its therapeutic properties and efficacy.

Industry: In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

  • 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide

  • 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carboxamide

  • 3-cyclopropyl-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbonitrile

Uniqueness: Compared to similar compounds, this compound stands out due to its specific structural features, such as the presence of the carbohydrazide group, which may confer unique chemical and biological properties.

Properties

CAS No.

1285536-72-2

Molecular Formula

C16H15N5O

Molecular Weight

293.33

IUPAC Name

5-cyclopropyl-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H15N5O/c22-16(15-7-14(19-20-15)10-5-6-10)21-18-9-11-8-17-13-4-2-1-3-12(11)13/h1-4,7-10,17H,5-6H2,(H,19,20)(H,21,22)/b18-9+

InChI Key

IBBFBSVAUOCUEP-GIJQJNRQSA-N

SMILES

C1CC1C2=CC(=NN2)C(=O)NN=CC3=CNC4=CC=CC=C43

solubility

not available

Origin of Product

United States

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